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Compound of Interest

diethyl 1H-pyrazole-3,5-
Compound Name:
dicarboxylate

Cat. No.: B1212438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
1H-pyrazole-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal
chemistry and materials science. This document details the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols
for their acquisition and a workflow for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for diethyl 1H-pyrazole-3,5-
dicarboxylate, providing a quantitative basis for its identification and characterization.

'H NMR Spectroscopic Data

The 'H NMR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate is characterized by three
distinct signals corresponding to the protons of the pyrazole ring and the ethyl ester groups.[1]
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: . Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)

Pyrazole C4-H ~7.0 Singlet - 1H
-O-CH2-CHs ~4.4 Quartet ~7 4H
-O-CHz2-CHs ~1.4 Triplet ~7 6H

3C NMR Spectroscopic Data

The proton-decoupled 3C NMR spectrum of the symmetrically substituted diethyl 1H-

pyrazole-3,5-dicarboxylate is expected to show five distinct signals.[1]

Carbon Assignment

Approximate Chemical Shift (8, ppm)

C=0 (Ester) ~160
C3/C5 (Pyrazole) 140 - 150
C4 (Pyrazole) ~115
-O-CH2-CHs 60 - 65
-O-CH2-CHs ~14

Infrared (IR) Spectroscopic Data

The IR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate displays characteristic absorption

bands corresponding to the vibrational modes of its functional groups.

Vibrational Mode Frequency (cm~1) Intensity

N-H Stretch ~3200-3400 Medium-Strong, Broad
C-H Stretch (Alkyl) 3000-2850 Medium

C=0 Stretch (Ester) 1740-1685 Strong

C-O Stretch (Ester) 1300-1000 Strong
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The prominent carbonyl (C=0) stretching vibration from the two equivalent ester groups is a
key feature of the IR spectrum.[1] In the related 1H-pyrazole-3,5-dicarboxylic acid, this stretch
is observed at 1674 cm~1,[1]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of diethyl 1H-pyrazole-3,5-dicarboxylate.
The molecular formula is CoH12N204, which corresponds to a molecular weight of 212.2 g/mol .

[1]

m/z Assignment

212 [M]* (Molecular lon)

Common fragmentation patterns for this compound and its analogs include the loss of an
ethoxy radical (*OC:zHs, 45 Da) or an ethyl radical (*CzHs, 29 Da).

Experimental Protocols
Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis,
which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For
the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, a symmetrical 1,3-dicarbonyl
precursor such as diethyl 2-formyl-3-oxosuccinate would be reacted with hydrazine.

Procedure:

Dissolve diethyl 2-formyl-3-oxosuccinate in a suitable solvent, such as ethanol.

Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.

The reaction mixture is then heated under reflux for a specified period.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.
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e The crude product is then purified, for example, by recrystallization or column
chromatography, to yield pure diethyl 1H-pyrazole-3,5-dicarboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified diethyl 1H-pyrazole-
3,5-dicarboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a
clean NMR tube.

Data Acquisition: Acquire *H and *3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for H). For 'H NMR, a sufficient number of scans are
collected to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of the
compound in a volatile solvent (e.g., acetone) and depositing a drop onto a KBr or NaCl
plate.[2] Allow the solvent to evaporate completely.

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a typical range
of 4000-400 cm~1. A background spectrum of the clean salt plate is recorded first and
automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry (MS):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).
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« |onization: lonize the sample using a suitable technique, such as electron ionization (EI).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

o Detection: Detect the ions and generate a mass spectrum, which plots the relative
abundance of ions as a function of their m/z ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of diethyl 1H-pyrazole-3,5-dicarboxylate.
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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